REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[C:4]([N:13]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH:5]=[C:6]2[C:10]=1[C:9]([CH3:12])([CH3:11])[CH2:8][CH2:7]2.Cl.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([NH2:13])[CH:5]=[C:6]2[C:10]=1[C:9]([CH3:11])([CH3:12])[CH2:8][CH2:7]2 |f:2.3|
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Name
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N-(7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)-1,1-diphenylmethanimine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C2CCC(C12)(C)C)N=C(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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29 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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30 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with ethyl acetate (×2)
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Type
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WASH
|
Details
|
The organic layer was washed with 10% brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C2CCC(C12)(C)C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |